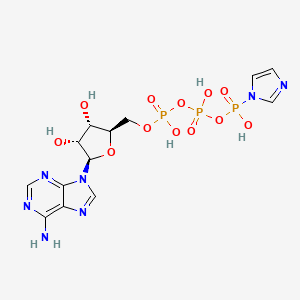

ATP Gammap-imidazolidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: ATP ガンマ-イミダゾリデートの合成は通常、ATP のガンマリン酸基の修飾を伴います。一般的な方法には、イミダゾール誘導体を用いてガンマリン酸基の酸素原子をイミダゾリデート部分で置換する方法があります。 この反応は通常、化合物の安定性を確保するために、特定の pH レベルと温度などの制御された条件下で行われます .

工業生産方法: ATP ガンマ-イミダゾリデートの工業生産には、一貫した反応条件を維持するために自動化システムを使用した大規模合成が含まれる場合があります。 このプロセスには、最終生成物の高純度レベルを達成するための高性能液体クロマトグラフィー (HPLC) などの精製ステップが含まれることがよくあります .

化学反応の分析

反応の種類: ATP ガンマ-イミダゾリデートは、次のようなさまざまな化学反応を起こすことができます。

加水分解: この化合物は加水分解されてアデノシン二リン酸 (ADP) と無機リン酸を生成します。

一般的な試薬と条件:

加水分解: 通常、水を含み、ATPase などの酵素によって触媒されます。

主要な生成物:

加水分解: ADP と無機リン酸を生成します。

リン酸化: リン酸化された基質と ADP を生成します.

4. 科学研究への応用

ATP ガンマ-イミダゾリデートは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

ATP Gammap-imidazolidate has a wide range of applications in scientific research:

Biochemistry: Used to study enzyme kinetics and mechanisms, particularly those involving ATP-dependent processes.

Molecular Biology: Employed in experiments involving nucleotide analogs to investigate DNA and RNA synthesis.

Industry: Utilized in the development of biosensors and diagnostic tools due to its stability and reactivity.

作用機序

ATP ガンマ-イミダゾリデートの作用機序は、生化学反応における ATP を模倣する能力に関係しています。酵素やタンパク質の ATP 結合部位に結合して、その活性を影響を与えることができます。 イミダゾリデート修飾は、化合物の分子標的との相互作用を変化させる可能性があり、潜在的にその安定性と特異性を高めることができます .

分子標的と経路:

キナーゼ: さまざまなキナーゼの基質として作用し、リン酸化反応を促進します。

6. 類似の化合物との比較

ATP ガンマ-イミダゾリデートは、ATP gammaS や ATP alphaS などの他の ATP アナログと比較することができます。 これらの化合物もリン酸基の修飾を特徴としていますが、特定の化学構造と反応性において異なります .

類似の化合物:

ATP gammaS: ガンマリン酸基の酸素原子の 1 つを硫黄原子で置換したものです。

ATP alphaS: アルファリン酸基に硫黄原子を含みます.

独自性: ATP ガンマ-イミダゾリデートのユニークなイミダゾリデート修飾は、生化学的アッセイにおいて安定性と特異性という点で明確な利点を提供し、科学研究において貴重なツールとなっています .

類似化合物との比較

ATP gammaS: Contains a sulfur atom in place of one of the oxygen atoms in the gamma-phosphate group.

ATP alphaS: Features a sulfur atom in the alpha-phosphate group.

Uniqueness: ATP Gammap-imidazolidate’s unique imidazolidate modification provides distinct advantages in terms of stability and specificity in biochemical assays, making it a valuable tool in scientific research .

特性

CAS番号 |

81483-81-0 |

|---|---|

分子式 |

C13H18N7O12P3 |

分子量 |

557.24 g/mol |

IUPAC名 |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid |

InChI |

InChI=1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1 |

InChIキー |

KMJRKPSVWPKZFD-QYVSTXNMSA-N |

異性体SMILES |

C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

正規SMILES |

C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。